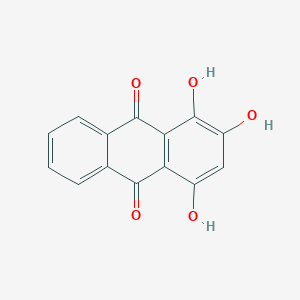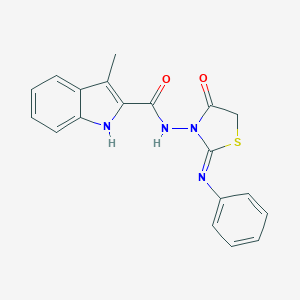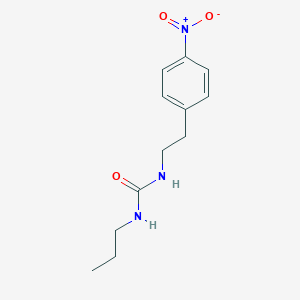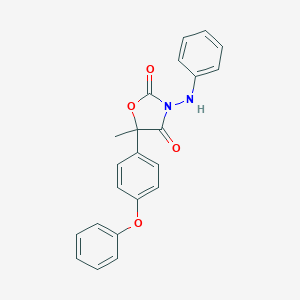
Famoxadone
概述
描述
Famoxadone is a fungicide used to protect agricultural products against various fungal diseases on fruiting vegetables, tomatoes, potatoes, cucurbits, lettuce, and grapes . It is known for its unique chemical structure and mode of action, which differentiates it from other fungicides.
科学研究应用
福美双具有广泛的科学研究应用,包括:
化学: 福美双因其独特的化学结构和反应性而受到研究,为新型杀菌剂的设计提供了见解。
生物学: 关于福美双的研究集中在其对真菌病原体的作用以及其在控制作物真菌病害方面的潜在应用.
医学: 虽然主要用于农业,但福美双的作用机制在医学研究中引起了人们的兴趣,用于开发新的抗真菌治疗方法。
作用机制
福美双通过抑制真菌细胞中复合物 III 的线粒体呼吸链来发挥作用。 这种抑制导致 ATP 产生减少,最终导致真菌细胞死亡 。 所涉及的分子靶标包括细胞色素 b 和线粒体呼吸链的其他成分 .
生化分析
Biochemical Properties
Famoxadone plays a crucial role in biochemical reactions by inhibiting the mitochondrial respiratory chain at complex III. This inhibition leads to a decrease in ATP production, which is essential for the energy metabolism of fungal cells . This compound interacts with several biomolecules, including cytochrome b-c1 complex subunits and cytochrome c1, heme protein . These interactions disrupt the electron transport chain, ultimately leading to the death of the fungal cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting the mitochondrial respiratory chain, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to be highly toxic to fish and aquatic invertebrates and moderately toxic to other aquatic organisms, earthworms, and honeybees . It is also considered a neurotoxicant and a known eye and skin irritant .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the cytochrome b-c1 complex subunits and cytochrome c1, heme protein . By inhibiting the mitochondrial respiratory chain at complex III, this compound disrupts the electron transport chain, leading to decreased ATP production . This inhibition results in the death of fungal cells due to energy depletion.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown distinct temporal effects. The degradation of this compound in cucurbits and soil has been studied, with half-life values ranging from 5.4 to 14.1 days . This compound is easily degraded and does not show stereoselective degradation in cucurbits and soil . Long-term effects on cellular function include its neurotoxicant properties and its ability to bioaccumulate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies, this compound has shown high acute toxicity to Eisenia foetida, with the R-(-)-famoxadone enantiomer presenting 167 times greater toxicity than the S-(+)-famoxadone enantiomer . High doses of this compound have been associated with neurotoxic effects and eye and skin irritation .
Metabolic Pathways
This compound is involved in metabolic pathways that include hydroxylation of the parent molecule to mono- and di-hydroxylated derivatives . These metabolites are primarily recovered from the faeces, while metabolites resulting from the cleavage of the oxazolidinedione ring moiety are recovered from the urine . This compound has low acute toxicity when administered by oral, dermal, and inhalation routes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive and aquaporin-dependent transport pathways . It mainly accumulates in the roots of tomato plants with limited translocation capacity to the upper parts . This compound’s low aqueous solubility and volatility contribute to its transport and distribution characteristics .
Subcellular Localization
The subcellular localization of this compound in tomato plants has been studied, showing that it mainly accumulates in the roots . The compound’s activity and function are influenced by its localization within the cells. This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, affecting its overall efficacy .
准备方法
福美双是通过一系列涉及形成恶唑烷二酮环的化学反应合成的。 合成路线通常包括在受控条件下使苯胺与苯氧基苯基化合物反应以形成所需产物 。 工业生产方法通常利用高效液相色谱 (HPLC) 对福美双进行纯化和质量控制 。
化学反应分析
福美双会发生各种化学反应,包括:
氧化: 福美双可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应会改变福美双的化学结构,影响其杀菌性能。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。
相似化合物的比较
福美双因其恶唑烷二酮结构而独一无二,这使其有别于其他如嘧菌酯等杀菌剂。类似的化合物包括:
嘧菌酯: 另一种针对线粒体呼吸链但具有不同化学结构的杀菌剂。
霜霉威: 通常与福美双组合使用以增强杀菌活性.
福美双独特的化学结构和作用机制使其成为农业害虫管理中的一种宝贵工具。
属性
IUPAC Name |
3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSBWNGDMYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034588 | |
| Record name | Famoxadone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale cream-colored solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Famoxadone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9, Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L, In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C) | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.31 g/cu cm at 22 °C | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.80X10-9 mm Hg at 20 °C | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1. | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale cream powder | |
CAS No. |
131807-57-3 | |
| Record name | Famoxadone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131807-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famoxadone [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131807573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famoxadone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Oxazolidinedione, 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMOXADONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C07OR6II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
140.3-141.8 °C | |
| Record name | FAMOXADONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
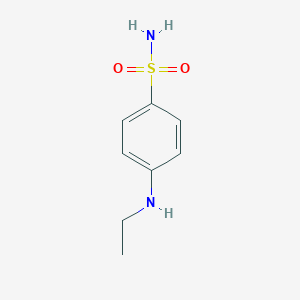
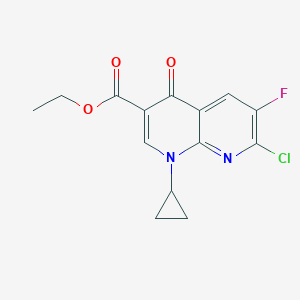
![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
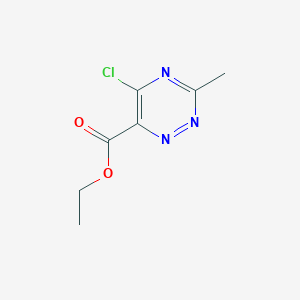
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
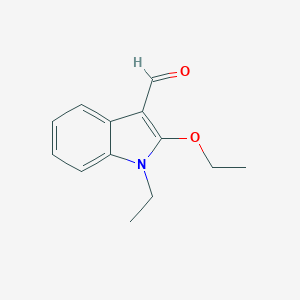

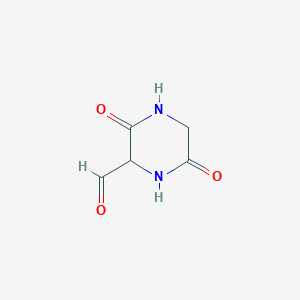
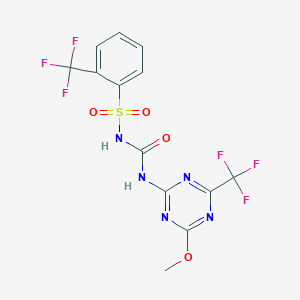
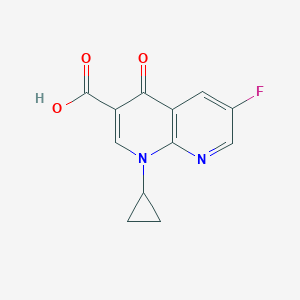
![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
